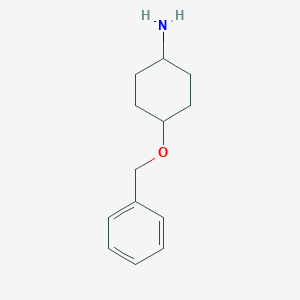

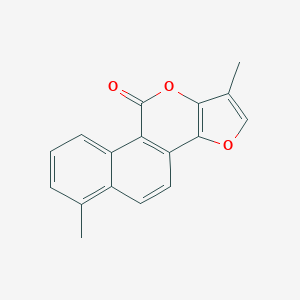

Trans-4-(benzyloxy)cyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(benzyloxy)cyclohexanamine, also known as trans-4-benzyloxycyclohexanamine or 4-benzyloxycyclohexanamine, is a cyclohexanamine derivative. It is a synthetic compound, which has recently been the subject of extensive research due to its potential medicinal applications.

Scientific Research Applications

Chiral Building Blocks and Synthesis

- Optically active compounds derived from cyclohexane rings are synthesized using related chemical structures, serving as efficient chiral building blocks for the preparation of substituted cyclohexane compounds. This showcases the role of similar compounds in stereoselective synthesis and their potential application in creating diverse organic molecules (Hanazawa et al., 2000).

Cyclopropanation and Amination Reactions

- Cyclopropanation of nitriles using unsaturated Grignard reagents, including (benzyloxy)acetonitrile, highlights a pathway for the synthesis of constrained lysine derivatives. This indicates the utility of similar compounds in synthesizing amino acid derivatives with potential applications in medicinal chemistry (Forcher et al., 2015).

Oxidative Degradation Studies

- Studies on the oxidative degradation of benzene derivatives under tropospheric conditions using density functional theory (DFT) and quantum-mechanical calculations provide insights into atmospheric chemistry and environmental impact assessments of related compounds (Olivella et al., 2009).

Enzymatic Synthesis

- The chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives for the synthesis of analgesics showcases the use of cyclohexane derivatives in drug synthesis and the potential for biocatalysis in pharmaceutical development (González‐Sabín et al., 2004).

Catalytic Activity and Ligand Studies

- Cyclohexane-based phosphinite iridium pincer complexes demonstrate applications in catalysis, particularly in dehydrogenation reactions. This research highlights the role of cyclohexane derivatives in developing catalysts for industrial applications (Polukeev & Wendt, 2017).

properties

IUPAC Name |

4-phenylmethoxycyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJZOTXVZFPSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540789 |

Source

|

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-4-(benzyloxy)cyclohexanamine | |

CAS RN |

98454-39-8 |

Source

|

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)